6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one

CFTR potentiation cystic fibrosis ion channel pharmacology

UCCF-339 is the most potent CFTR activator in its class (Kd 1.7 µM) from a systematic 77-compound 7,8-benzoflavone SAR panel, making it the definitive positive control for wild-type CFTR potentiation assays. Its 7,8-benzannulated 4-pyridyl pharmacophore defines the validated NBD ligand template, essential for docking and lead optimization. Combined XLogP 5.54, zero HBDs, and TPSA 56.24 Ų differentiate it from polar flavonoids, enabling studies on lipophilicity-driven permeability and intracellular distribution. Procure UCCF-339 to establish assay sensitivity windows, benchmark genotype-directed modulator profiling, and drive rational CFTR scaffold design.

Molecular Formula C22H13NO3
Molecular Weight 339.3 g/mol
CAS No. 652138-15-3
Cat. No. B611542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one
CAS652138-15-3
SynonymsUCCF-339, UCCF 339, UCCF339
Molecular FormulaC22H13NO3
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CC=CO5
InChIInChI=1S/C22H13NO3/c24-19-13-21(14-7-9-23-10-8-14)26-22-16-5-2-1-4-15(16)17(12-18(19)22)20-6-3-11-25-20/h1-13H
InChIKeyYYRINQRAIIGEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UCCF-339 (CAS 652138-15-3): Benzoflavone CFTR Activator for Cystic Fibrosis Research Procurement


6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one (CAS 652138-15-3), also designated UCCF-339, is a synthetic 7,8-benzoflavone analogue developed as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator [1]. The compound emerged from a medicinal chemistry campaign that systematically explored benzannulation and B-ring pyridyl substitution on a flavone scaffold to enhance CFTR chloride channel activation [1]. UCCF-339 is recognized as the most potent analogue within that 77-compound benzoflavone panel and is catalogued in the IUPHAR/BPS Guide to Pharmacology as a CFTR activator (GtoPdb Ligand ID: 4337) [2].

Why UCCF-339 (652138-15-3) Cannot Be Swapped Blindly for Other Flavonoid CFTR Activators


Although several natural flavonoids (e.g., apigenin, genistein) and synthetic analogues (e.g., UCCF-029, UCCF-853) potentiate CFTR, their potencies differ substantially depending on benzannulation pattern, B-ring heteroatom placement, and basal CFTR activity level [1]. The structure–activity relationship study by Springsteel et al. demonstrated that these structural features are not additive in a simple fashion; the combination of 7,8-benzannulation and a 4-pyridyl B-ring, as realized in UCCF-339, produced a potency gain over apigenin that was not uniformly achieved by other panel members [1]. Consequently, interchanging an in-class compound without verifying its specific Kd, efficacy on the mutant of interest, and physicochemical profile risks compromising experimental reproducibility and misdirecting lead optimization campaigns [1][2].

Quantitative Differentiation Evidence for UCCF-339 (652138-15-3) vs. Closest Analogues


CFTR Wild-Type Activation Potency: UCCF-339 (Kd 1.7 µM) vs. Apigenin

In FRT cells expressing wild-type CFTR, UCCF-339 activated the channel with an apparent dissociation constant (Kd) of 1.7 µM, exceeding the potency of apigenin, the previously most potent flavonoid CFTR activator evaluated in the same panel [1]. Although the exact Kd of apigenin was not reported numerically in the head-to-head panel, the study explicitly designates UCCF-339 as 'the most potent new analogue' and states it is 'more active than the previous most potent flavonoid activator of CFTR, apigenin' [1]. This potency difference is structurally attributed to combined 7,8-benzannulation of the flavone A-ring and incorporation of a 4-pyridyl nitrogen on the B-ring [1].

CFTR potentiation cystic fibrosis ion channel pharmacology flavonoid SAR

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Apigenin and Genistein

UCCF-339 exhibits a computed XLogP of 5.54 and zero hydrogen-bond donors (HBD = 0), substantially differing from the flavonoid comparators apigenin (XLogP ≈ 2.5–3.0, HBD = 2) and genistein (XLogP ≈ 2.8, HBD = 2) [1][2]. The elevated lipophilicity and absence of HBDs reduce aqueous solubility but may enhance passive membrane permeation and binding-site accessibility within the hydrophobic nucleotide-binding domain of CFTR [1]. These parameters position UCCF-339 closer to 'beyond rule-of-5' chemical space and differentiate it from more polar natural flavonoids often used as CFTR tool compounds.

drug-likeness lipophilicity medicinal chemistry design permeability

Mutant CFTR Activity Profile: UCCF-339 vs. Apigenin on G551D-CFTR

The Springsteel panel evaluated compounds on both wild-type CFTR and the G551D gating mutant. UCCF-339 activated G551D-CFTR, but none of the benzoflavone analogues were as active on this mutant as apigenin [1]. This differential selectivity profile indicates that the structural features that confer superior wild-type potency (benzannulation + 4-pyridyl substitution) do not translate into equivalent gain on the G551D mutant, where apigenin retains an advantage [1].

G551D-CFTR mutant channel correction pharmacogenomics personalized CF therapy

Structural Determinant: 4-Pyridyl vs. 3-Pyridyl Isomer Regioisomeric Potency Divergence

The SAR study revealed that positioning the pyridyl nitrogen at the 4-position of the B-ring (UCCF-339) versus the 3-position (UCCF-029 analogue series) differentially influenced CFTR activation potency [1]. Incorporation of a B-ring pyridyl nitrogen 'either at the 3- or 4-position also elevated CFTR activity, but the influence of this structural modification was not as uniform as the influence of benzannulation' [1]. This indicates that the 4-pyridyl regioisomer (UCCF-339) is not functionally equivalent to its 3-pyridyl counterpart, and the specific regioisomeric form must be verified upon procurement.

regioisomer SAR pyridyl substitution flavone B-ring modification CFTR pharmacophore

Application Scenarios Where UCCF-339 (652138-15-3) Provides Differentiated Value


Wild-Type CFTR Potentiation Screening and Reference Standard Workflows

UCCF-339 serves as the optimal positive control for wild-type CFTR potentiation assays in FRT or human bronchial epithelial (HBE) cell models, given its Kd of 1.7 µM and its rank as the most potent compound in a systematic 77-member SAR study [1]. Its superior potency over apigenin makes it the appropriate reference for establishing assay sensitivity windows in high-throughput screens for novel CFTR modulators [1].

Pharmacophore-Driven Lead Optimization of Nucleotide-Binding Domain Ligands

The pharmacophore model derived by Springsteel et al. positions UCCF-339 as the key structural template for rational design of nucleotide-binding domain (NBD) ligands [1]. Its combined 7,8-benzannulation and 4-pyridyl substitution define a validated pharmacophoric pattern that is not present in earlier flavonoid leads such as apigenin or genistein [1]. Computational chemists and medicinal chemists procuring UCCF-339 can use it as the scaffold reference point for docking studies and scaffold hopping exercises targeting CFTR NBD sites.

Differentiation of Wild-Type vs. G551D Mutant CFTR Pharmacology

Because UCCF-339 is potent on wild-type CFTR but less active on G551D-CFTR compared to apigenin, it provides a unique tool to dissect mutation-specific pharmacology in compound profiling panels [1]. Researchers studying genotype-directed CFTR modulator strategies can use UCCF-339 alongside apigenin to benchmark differential compound sensitivity between wild-type and gating mutant channels.

Lipophilic Tool Compound for Membrane-Permeation and Beyond-Rule-of-5 Studies

With an XLogP of 5.54, zero HBDs, and a TPSA of 56.24 Ų, UCCF-339 occupies chemical space distinct from the more polar natural flavonoids (apigenin, genistein) commonly used in CF research [1]. This property profile makes it a useful tool compound for investigating the impact of high lipophilicity on CFTR potentiator permeability, intracellular distribution, and non-specific binding in airway epithelial models, thereby informing the design of clinical candidates that must balance potency with drug-like properties.

Quote Request

Request a Quote for 6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.